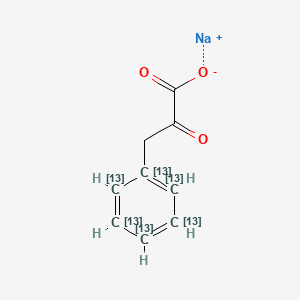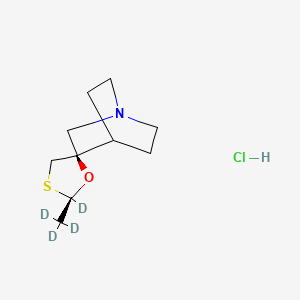
Cevimeline-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevimeline-d4 (hydrochloride) is a deuterated form of cevimeline hydrochloride, a muscarinic agonist with parasympathomimetic activities. It is primarily used for the symptomatic treatment of dry mouth in patients with Sjögren’s Syndrome . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cevimeline-d4 (hydrochloride) involves the incorporation of deuterium atoms into the cevimeline molecule. This can be achieved through various deuteration techniques, such as catalytic exchange or chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of cevimeline-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: Cevimeline-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives of cevimeline-d4.
Reduction: Formation of reduced derivatives of cevimeline-d4.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cevimeline-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of cevimeline.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of cevimeline.
Medicine: Used in clinical research to study the pharmacokinetics and metabolism of cevimeline in humans.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug-drug interactions.
Mecanismo De Acción
Cevimeline-d4 (hydrochloride) exerts its effects by binding to and activating muscarinic acetylcholine receptors M1 and M3 . The M1 receptors are commonly found in secretory glands, such as salivary and sweat glands, and their activation results in increased secretion from these glands. The M3 receptors are located on smooth muscles and in various glands, leading to smooth muscle contraction and increased glandular secretions upon activation .
Comparación Con Compuestos Similares
Pilocarpine: Another muscarinic agonist used for the treatment of dry mouth and glaucoma.
Bethanechol: A muscarinic agonist with longer-lasting effects, used to treat urinary retention and gastrointestinal disorders.
Uniqueness of Cevimeline-d4 (hydrochloride): Cevimeline-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing researchers to trace the metabolic pathways and interactions of the compound more accurately. The deuterium atoms also contribute to the stability and prolonged half-life of the compound compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C10H18ClNOS |
|---|---|
Peso molecular |
239.80 g/mol |
Nombre IUPAC |
(2R,5R)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1/i1D3,8D; |
Clave InChI |
SURWTGAXEIEOGY-LHTVPPRKSA-N |
SMILES isomérico |
[2H][C@]1(O[C@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


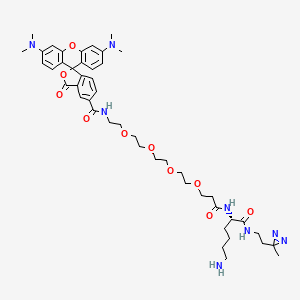
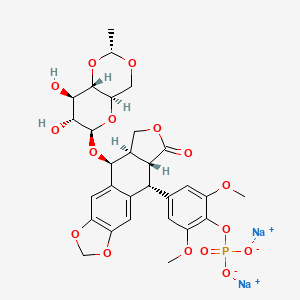
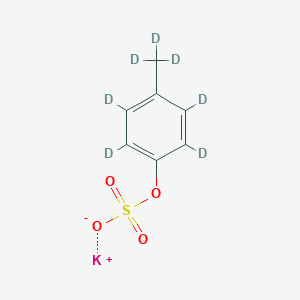
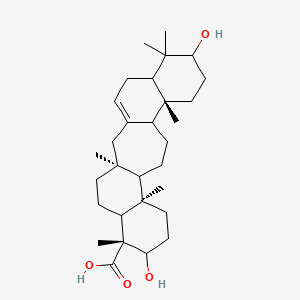
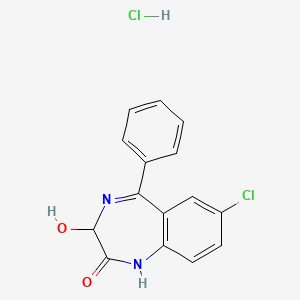
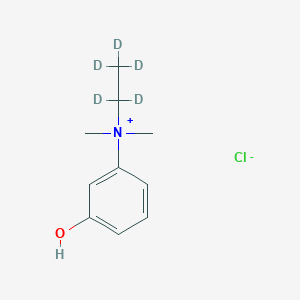

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)





